molecular formula C12H10BrF3O2 B8163181 2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone

Cat. No.: B8163181
M. Wt: 323.10 g/mol
InChI Key: MYHTXGYVYMTKFO-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone is an organic compound characterized by the presence of a bromo, trifluoromethyl, and phenoxy group attached to a cyclopropylethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone typically involves multiple steps, including the formation of the phenoxy intermediate and subsequent functionalization. One common method involves the use of a Friedel-Crafts acylation reaction, where the phenoxy group is introduced to the cyclopropylethanone backbone under acidic conditions. The bromo and trifluoromethyl groups are then added through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or hydroxyl groups.

Scientific Research Applications

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone involves its interaction with specific molecular targets. The bromo and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The phenoxy group may also play a role in stabilizing the compound’s interaction with its targets, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,2,2-trifluoroacetophenone
  • 2-Bromo-4’-methylpropiophenone

Uniqueness

2-(4-Bromo-2-(trifluoromethyl)phenoxy)-1-cyclopropylethanone is unique due to its combination of a cyclopropylethanone backbone with bromo, trifluoromethyl, and phenoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

2-[4-bromo-2-(trifluoromethyl)phenoxy]-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O2/c13-8-3-4-11(9(5-8)12(14,15)16)18-6-10(17)7-1-2-7/h3-5,7H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHTXGYVYMTKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)COC2=C(C=C(C=C2)Br)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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